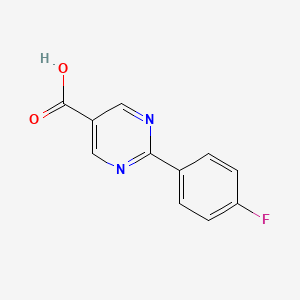

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid

Overview

Description

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-fluorophenyl group and a carboxylic acid group. Pyrimidines are known for their wide range of biological activities and are commonly found in many natural and synthetic compounds .

Preparation Methods

The synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction, where 2-chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine is reacted with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst . Another method involves the oxidative dehydrogenation/annulation/oxidative aromatization of saturated ketones with amidines under Cu-catalysis .

Chemical Reactions Analysis

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

2,4-Dichloro-5-fluoropyrimidine: Another pyrimidine derivative with similar chemical properties.

4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole: A compound with a similar structure but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrimidine ring substituted with a 4-fluorophenyl group and a carboxylic acid moiety, which influences its pharmacological properties. Recent studies have highlighted its potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. Studies have reported IC50 values for COX-2 inhibition as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .

- Antiproliferative Effects : It exhibits significant activity against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation. For instance, preclinical trials indicated that the compound reduced tumor size in animal models and improved survival rates compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Substituent Variability : The presence of electron-withdrawing groups, such as fluorine, enhances the binding affinity to target receptors. This modification has been linked to increased potency against specific biological targets .

- Pyrimidine Ring Modifications : Alterations at different positions on the pyrimidine ring can significantly influence anti-inflammatory and anticancer activities .

Biological Activity Overview

The compound's biological activities can be summarized as follows:

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 enzymes | |

| Anticancer | Induces apoptosis; inhibits cell proliferation | |

| Antimicrobial | Exhibits activity against bacterial strains |

Case Studies and Research Findings

Several case studies illustrate the therapeutic potential of this compound:

- Clinical Evaluation for Inflammatory Diseases :

- Cancer Therapy Trials :

- Antimicrobial Activity :

Properties

IUPAC Name |

2-(4-fluorophenyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-7(2-4-9)10-13-5-8(6-14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOLJYNCWUOVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589782 | |

| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-26-2 | |

| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.